molecular formula C11H16BrN3 B1384748 3-Bromo-2-(4-methylpiperazin-1-yl)aniline CAS No. 1999786-94-5

3-Bromo-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1384748
CAS No.: 1999786-94-5
M. Wt: 270.17 g/mol
InChI Key: HGIXEDZCYWKBEP-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H16BrN3 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Bromination: The aniline derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Piperazine Substitution: The brominated aniline is then reacted with 4-methylpiperazine under suitable conditions, often involving a base such as potassium carbonate, to introduce the 4-methylpiperazin-1-yl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aniline and piperazine moieties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(4-methylpiperazin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-methylpiperazin-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes, potentially increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with different substitution pattern.

    3-Bromo-4-(4-methylpiperazin-1-yl)methyl]aniline: Contains a methyl group on the piperazine ring.

    3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

3-Bromo-2-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the piperazine moiety provides a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

3-bromo-2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIXEDZCYWKBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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